Acetylalkannin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylalkannin is synthesized through the acylation of alkannin, a process catalyzed by specific BAHD acyltransferases . The enzymes alkannin O-acyltransferase (LeAAT1) and shikonin O-acyltransferase (LeSAT1) are responsible for this reaction, utilizing acetyl-CoA as the acyl donor . The reaction conditions typically involve the use of Escherichia coli as a host for enzyme expression, with the highest activity observed for acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves the extraction of alkannin from plant roots, followed by enzymatic acylation. The roots of plants like Lithospermum erythrorhizon are cultivated under specific conditions to maximize the yield of alkannin, which is then converted to this compound using the aforementioned acyltransferases .
Chemical Reactions Analysis
Types of Reactions
Acetylalkannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its hydroquinone form.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
Acetylalkannin has numerous applications in scientific research:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of natural colorants for cosmetics and textiles.
Mechanism of Action
Acetylalkannin exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of topoisomerase I.
Comparison with Similar Compounds
Acetylalkannin is similar to other naphthoquinone derivatives such as:
Shikonin: Another enantiomer of alkannin, known for its similar bioactive properties.
Deoxyalkannin: Lacks the acetyl group, resulting in different biological activities.
β,β-Dimethylacrylalkannin: Contains a dimethylacryl group instead of an acetyl group, leading to variations in its bioactivity
This compound is unique due to its specific acylation pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI Key |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Origin of Product |
United States |
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